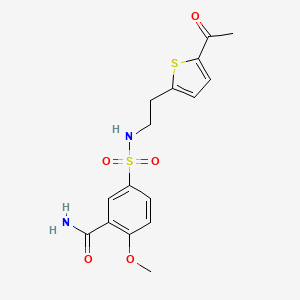

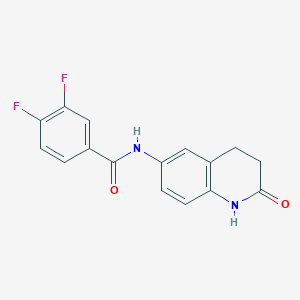

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Aplicaciones Científicas De Investigación

Transformation and Excretion in Biological Systems

- Study of Metoclopramide Transformation: Arita et al. (1970) explored the transformation of metoclopramide, a compound related in structure to 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide, in rabbits. The research aimed to understand the transformation and excretion processes of such compounds in biological systems (Arita et al., 1970).

Radiolabeled Antagonist for Neurotransmission Study

- Use in Serotonergic Neurotransmission Study: Plenevaux et al. (2000) conducted research with a compound structurally similar to 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide, focusing on its application as a radiolabeled antagonist for studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

Antibacterial and Antifungal Potency

- Novel Sulfonamides with Antimicrobial Activity: Krátký et al. (2012) investigated novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which bear structural resemblance to 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide. The study evaluated their activity against various bacteria and fungi (Krátký et al., 2012).

Radical Scavenging Activity

- Bromophenols with Antioxidant Potential: Li et al. (2012) explored compounds structurally similar to 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide, focusing on their potential application as natural antioxidants due to their radical scavenging activity (Li et al., 2012).

Imaging and Diagnostic Applications

- Radiolabeled Angiotensin II Antagonist Development: Hamill et al. (1996) worked on developing radiolabeled nonpeptide angiotensin II antagonists, which are structurally related to 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide. These compounds are useful in imaging and diagnostic procedures (Hamill et al., 1996).

Propiedades

IUPAC Name |

5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-10(19)15-6-3-11(24-15)7-8-18-25(21,22)12-4-5-14(23-2)13(9-12)16(17)20/h3-6,9,18H,7-8H2,1-2H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTDKCBTVHLPMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2643980.png)

![Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate](/img/structure/B2643981.png)

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)

![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)